molecular formula C11H15NO2 B1338689 N-(4-hydroxybutyl)benzamide CAS No. 102877-79-2

N-(4-hydroxybutyl)benzamide

Cat. No.: B1338689
CAS No.: 102877-79-2
M. Wt: 193.24 g/mol
InChI Key: BXWSEVKWUMTFDZ-UHFFFAOYSA-N
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Description

N-(4-hydroxybutyl)benzamide is an organic compound with the molecular formula C11H15NO2 It is a benzamide derivative where the benzamide moiety is substituted with a 4-hydroxybutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(4-hydroxybutyl)benzamide can be synthesized through the direct condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This green and rapid method provides high yields and is eco-friendly.

Industrial Production Methods

Industrial production of this compound typically involves the reaction between benzoic acid and 4-aminobutanol under controlled conditions. The reaction is carried out at elevated temperatures to ensure complete conversion and high yield. The product is then purified through crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

N-(4-hydroxybutyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The benzene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of N-(4-oxobutyl)benzamide.

    Reduction: Formation of N-(4-aminobutyl)benzamide.

    Substitution: Formation of various substituted benzamides depending on the electrophile used.

Scientific Research Applications

N-(4-hydroxybutyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-hydroxybutyl)benzamide involves its interaction with specific molecular targets. For instance, N-substituted benzamides, including this compound, have been shown to inhibit NF-kB activation and induce apoptosis through separate mechanisms . This involves the inhibition of I-kB breakdown and the activation of caspases, leading to programmed cell death.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-aminobutyl)benzamide
  • N-(4-oxobutyl)benzamide
  • N-(4-methoxybutyl)benzamide

Uniqueness

N-(4-hydroxybutyl)benzamide is unique due to its hydroxyl group, which imparts specific chemical reactivity and biological activity. This makes it distinct from other similar compounds that may lack the hydroxyl functionality or have different substituents on the butyl chain.

Properties

IUPAC Name

N-(4-hydroxybutyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c13-9-5-4-8-12-11(14)10-6-2-1-3-7-10/h1-3,6-7,13H,4-5,8-9H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXWSEVKWUMTFDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30459047
Record name Benzamide, N-(4-hydroxybutyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30459047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102877-79-2
Record name Benzamide, N-(4-hydroxybutyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30459047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 1.16 mL (10 mmol) of benzoylchloride in 10 mL dichloromethane is added to 0.93 mL (10 mmol) of 4-amino-butan-1-ol and 4.2 mL (30 mmol) of triethylamine dissolved in 50 mL of dichloromethane. The mixture is stirred overnight. 50 mL of saturated sodium carbonate solution is added. The organic phase is separated, dried with sodium sulfate and the solvent evaporated.
Quantity
1.16 mL
Type
reactant
Reaction Step One
Quantity
0.93 mL
Type
reactant
Reaction Step One
Quantity
4.2 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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